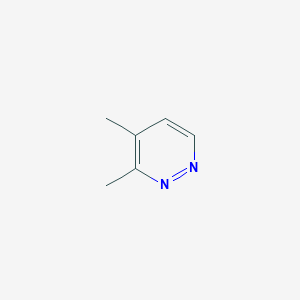

3,4-Dimethylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-4-7-8-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFHSNOQBDATHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498340 | |

| Record name | 3,4-Dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68206-10-0 | |

| Record name | 3,4-Dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Dimethylpyridine

A Note on Nomenclature: This guide focuses on the chemical compound 3,4-Dimethylpyridine. Initial searches for "3,4-Dimethylpyridazine" did not yield a commonly referenced chemical entity. The vast majority of scientific literature and chemical databases under this naming convention refer to 3,4-Dimethylpyridine, also known as 3,4-Lutidine. It is presumed that this is the compound of interest for this technical guide. Pyridine is an aromatic heterocyclic compound with one nitrogen atom in the six-membered ring, whereas pyridazine contains two adjacent nitrogen atoms.

Core Identification and Chemical Identity

3,4-Dimethylpyridine is a substituted pyridine derivative with the chemical formula C7H9N.[1][2] It is a significant building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3]

| Identifier | Value |

| CAS Number | 583-58-4[1][2][3][4][5][6][7][8][9][10] |

| IUPAC Name | 3,4-dimethylpyridine[1][4] |

| Synonyms | 3,4-Lutidine, Pyridine, 3,4-dimethyl-[2][4][6][7][8][9][11] |

| Molecular Formula | C7H9N[1][2][3][4][6][7][8][9] |

| Molecular Weight | 107.15 g/mol [1][4] |

| InChI Key | NURQLCJSMXZBPC-UHFFFAOYSA-N[1][2][4][6][7][8][9] |

| SMILES | CC1=C(C=NC=C1)C[1][4] |

Physicochemical Properties

3,4-Dimethylpyridine is a colorless to light yellow liquid under standard conditions.[3][11] Its key physical and chemical properties are summarized below.

| Property | Value |

| Appearance | Colorless to light yellow liquid[3][11] |

| Melting Point | -11 °C[2] to -6 °C[3] |

| Boiling Point | 163-164 °C[10] to 179 °C[3] |

| Density | 0.954 g/mL at 25 °C[2][10] |

| Refractive Index | n20/D 1.511[2][10] |

| Vapor Pressure | 1.24 mmHg[4][11] |

| Flash Point | 53.89 °C (129.00 °F)[5][12] |

| Solubility | Soluble in alcohol and water (52,000 mg/L at 20 °C)[5] |

Synthesis and Manufacturing

The synthesis of 3,4-Dimethylpyridine can be achieved through various organic chemistry routes. One documented method involves starting from α-methyl-acetylacetic acid ester, with reported yields of approximately 35%.[13] While specific, detailed industrial-scale synthesis protocols are often proprietary, general synthetic strategies for producing substituted pyridines can be adapted. These methods often involve condensation reactions of aldehydes or ketones with ammonia or amines.

A generalized synthetic pathway for lutidines can involve a multi-component reaction. The following diagram illustrates a conceptual workflow for the synthesis of a substituted pyridine, which can be adapted for 3,4-Dimethylpyridine.

Caption: Conceptual workflow for the synthesis of 3,4-Dimethylpyridine.

Applications in Research and Development

3,4-Dimethylpyridine serves as a versatile intermediate and building block in various scientific and industrial applications.

Pharmaceutical and Medicinal Chemistry

This compound is utilized as an intermediate in the manufacturing of drugs.[11][14] Its structure is a key scaffold for the development of new therapeutic agents. For instance, dimethylpyridine-3-carboxamide derivatives have been designed and synthesized as potential selective inhibitors of matrix metalloproteinase 13 (MMP-13), which show anticancer activity.[15] The pyridine ring is a common feature in many biologically active molecules, and the methyl groups on 3,4-Dimethylpyridine can be functionalized to create more complex structures with specific biological targets.

Organic Synthesis and Catalysis

In organic synthesis, 3,4-Dimethylpyridine is employed as a building block for more complex heterocyclic compounds.[3][16] Its basic nitrogen atom allows it to act as a non-nucleophilic base or a ligand in coordination chemistry. The steric and electronic properties imparted by the two methyl groups can influence the reactivity and selectivity of catalytic processes.

Agrochemicals and Materials Science

Similar to its role in pharmaceuticals, 3,4-Dimethylpyridine is a precursor in the synthesis of various agrochemicals.[3][17] In materials science, it is investigated as a component in the synthesis of ligands for metal-organic frameworks (MOFs) and other functional materials.[16]

Flavoring Agent

3,4-Dimethylpyridine is also used as a flavoring agent in the food industry due to its distinct green taste and odor profile.[3][5]

Spectral Data for Identification

For the unambiguous identification of 3,4-Dimethylpyridine, various spectroscopic techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons and carbons are characteristic of the 3,4-dimethyl substitution pattern on the pyridine ring.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum of 3,4-Dimethylpyridine shows characteristic absorption bands for C-H stretching of the methyl groups and the aromatic ring, as well as C=C and C=N stretching vibrations of the pyridine ring.[4][6]

-

Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound from the molecular ion peak. Fragmentation patterns can further confirm the structure.[4][6]

Safety and Handling

3,4-Dimethylpyridine is a hazardous chemical and requires careful handling.

Hazard Classification:

-

Flammable: It is a flammable liquid and vapor.[4]

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[4][12] It is harmful by ingestion and inhalation and toxic by skin absorption.[4][11]

-

Irritation: It causes skin irritation and serious eye irritation.[4][12][18] It may also cause respiratory irritation.[18]

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[12][19]

-

Ventilation: Ensure adequate ventilation, especially in confined areas.[19]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapor. Keep away from sources of ignition.[12]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[12][18] If on skin, wash off immediately with plenty of water.[18] If inhaled, remove to fresh air.[18] If swallowed, seek immediate medical attention.

Toxicity Data:

Conclusion

3,4-Dimethylpyridine is a valuable chemical intermediate with a wide range of applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its well-defined physicochemical properties and reactivity make it a versatile tool for researchers and chemical professionals. However, its hazardous nature necessitates strict adherence to safety protocols during handling and use.

References

- 3,4-DIMETHYLPYRIDINE | CAS 583-58-4 - M

- 3,4-dimethylpyridine - Stenutz.

- 3,4-Dimethylpyridine - Hazardous Agents - Haz-Map.

- 3,4-lutidine pyridine, 3,4-dimethyl - The Good Scents Company.

- SAFETY D

- 3,4-Dimethylpyridine Properties vs Temperature | Cp, Density, Viscosity - Chemcasts.

- 3,4-Dimethylpyridine | C7H9N | CID 11417 - PubChem.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

- 3,4-lutidine - FlavScents.

- Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine - ResearchG

- SAFETY D

- Pyridine, 3,4-dimethyl- - the NIST WebBook.

- Pyridine, 3,4-dimethyl- - the NIST WebBook.

- 3,4-DIMETHYLPYRIDINE FOR SYNTHESIS - ChemicalBook.

- 3,4-Dimethylpyridine | High-Purity Reagent for Research - Benchchem.

- Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC - NIH.

- 3,4-Lutidine - Chem-Impex.

- Pyridine, 3,4-dimethyl- - the NIST WebBook.

- Exploring the Chemical Applications of 3,5-Dimethylpyridine Beyond Omeprazole.

- Pyridine, 3,4-dimethyl- - the NIST WebBook - National Institute of Standards and Technology.

- 2,6-Dihydroxy-3,4-dimethylpyridine | C7H9NO2 | CID 10313171 - PubChem.

- 3,4-Lutidine 98 583-58-4 - Sigma-Aldrich.

- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC - NIH.

Sources

- 1. 3,4-DIMETHYLPYRIDINE | CAS 583-58-4 [matrix-fine-chemicals.com]

- 2. 3,4-dimethylpyridine [stenutz.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,4-Dimethylpyridine | C7H9N | CID 11417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-lutidine [flavscents.com]

- 6. Pyridine, 3,4-dimethyl- [webbook.nist.gov]

- 7. Pyridine, 3,4-dimethyl- [webbook.nist.gov]

- 8. Pyridine, 3,4-dimethyl- [webbook.nist.gov]

- 9. Pyridine, 3,4-dimethyl- [webbook.nist.gov]

- 10. 3,4-二甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3,4-Dimethylpyridine - Hazardous Agents | Haz-Map [haz-map.com]

- 12. 3,4-lutidine, 583-58-4 [thegoodscentscompany.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

physicochemical properties of 3,4-Dimethylpyridazine

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylpyridine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dimethylpyridine (CAS: 583-58-4), a key heterocyclic intermediate in the pharmaceutical and chemical industries. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data with field-proven insights into the methodologies for its characterization. We delve into the structural attributes, thermodynamic properties, solubility profiles, and spectroscopic signatures of the molecule. Each section is grounded in authoritative data and includes detailed, self-validating experimental protocols to ensure scientific integrity and reproducibility.

A Note on Nomenclature: Pyridine vs. Pyridazine

It is important to address a point of potential confusion in chemical nomenclature. The topic of this guide is 3,4-Dimethylpyridine , a pyridine derivative with a single nitrogen atom in its six-membered aromatic ring. This compound is also commonly known as 3,4-Lutidine . This should not be confused with 3,4-dimethylpyridazine, a structurally distinct molecule containing two adjacent nitrogen atoms in its aromatic ring. The vast difference in electronic structure confers significantly different properties. This guide is exclusively focused on the pyridine derivative.

Molecular and Structural Information

3,4-Dimethylpyridine is a substituted heterocyclic aromatic compound. The foundational pyridine ring is a key scaffold in medicinal chemistry, and the addition of methyl groups at the C3 and C4 positions influences its steric and electronic properties, impacting its reactivity, basicity, and interaction with biological targets.[1]

The nitrogen atom's lone pair of electrons is not delocalized within the aromatic π-system, which is the primary reason for the compound's basicity.[2] The methyl groups, being electron-donating, slightly increase the electron density in the ring and on the nitrogen atom, subtly enhancing its basic character compared to unsubstituted pyridine.

Caption: 2D Molecular Structure of 3,4-Dimethylpyridine.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in both synthetic processes and biological systems. Below is a summary of the key properties of 3,4-Dimethylpyridine. Note that minor discrepancies in reported values exist in the literature, which is common and often attributable to variations in experimental conditions and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N | [1][2][3] |

| Molecular Weight | 107.15 g/mol | [1][3] |

| CAS Number | 583-58-4 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Melting Point | -6 °C, -11 °C, -12 °C | [1][4][5][6][7] |

| Boiling Point | 163-164 °C, 176-178 °C, 179 °C | [1][5][6] |

| Density | 0.95 g/mL, 0.954 g/mL (at 25 °C) | [1][4][5] |

| Refractive Index (n²⁰/D) | 1.510 - 1.514 | [1][8] |

| pKa (of conjugate acid) | ~6.46 | [9] |

| Vapor Pressure | 1.24 - 2.69 mmHg @ 25 °C | [3][6] |

| Flash Point | 47 °C - 54 °C (closed cup) | [5][6] |

| Solubility in Water | 52 g/L (at 20 °C) | [6] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and other organic solvents | [2][10] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the two distinct methyl groups. The chemical shifts are influenced by the nitrogen heteroatom and the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the five carbons in the aromatic ring and the two methyl carbons.[3]

-

Infrared (IR) Spectroscopy: The FTIR spectrum exhibits characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching vibrations within the pyridine ring, and ring bending vibrations.[3]

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 107.[3][11] Fragmentation patterns can provide further structural confirmation.

Experimental Methodologies

The accurate determination of physicochemical properties requires robust and standardized protocols. The following sections detail the methodologies for key parameters.

Protocol for Solubility Determination

Causality: Solubility is a fundamental property that governs formulation, bioavailability, and purification strategies. This protocol uses a systematic approach to classify the compound's solubility based on its interaction with a series of solvents of varying polarity and pH.[12][13][14] This hierarchical testing efficiently reveals the presence of polar and ionizable functional groups.

Caption: Hierarchical workflow for solubility testing.

Step-by-Step Protocol:

-

Preparation: Weigh approximately 100 mg of 3,4-Dimethylpyridine into a small test tube.

-

Water Solubility: Add 3 mL of deionized water in 1 mL increments. After each addition, vortex the mixture for 30 seconds. Observe for the formation of a single, clear phase.

-

pH Test (if water-soluble): If the compound dissolves, test the resulting solution with pH paper. As 3,4-Dimethylpyridine is a base, the pH should be > 7.[15]

-

Aqueous Base/Acid Solubility (if water-insoluble): If the compound is insoluble in water, repeat the test in separate tubes using 5% aqueous HCl and 5% aqueous NaOH.[14] Due to its basic nitrogen, 3,4-Dimethylpyridine is expected to be soluble in 5% HCl via the formation of a water-soluble pyridinium salt.

-

Record Observations: Document solubility in each solvent as 'soluble', 'partially soluble', or 'insoluble'.

Protocol for pKa Determination via NMR Titration

Causality: The pKa is a quantitative measure of a compound's acidity or basicity and is critical for predicting its ionization state at a given pH. This influences drug absorption, distribution, metabolism, and excretion (ADME). NMR titration is a powerful method where the chemical shift of specific protons, which are sensitive to the molecule's protonation state, is monitored as a function of pH.[16] The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution of 3,4-Dimethylpyridine (e.g., 10 mM) in D₂O.

-

pH Adjustment: Prepare a series of samples (approx. 10-12) from the stock solution, adjusting the pD (the pH in D₂O) of each sample to span a range from ~pKa-2 to ~pKa+2 (e.g., pD 4.5 to 8.5). Use dilute DCl and NaOD for adjustments.

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample under identical, constant temperature conditions.

-

Data Analysis: Identify an aromatic proton whose chemical shift (δ) changes significantly with pD.

-

Plotting: Plot the chemical shift (δ) of the chosen proton (y-axis) against the pD value (x-axis).

-

pKa Calculation: Fit the data to the Henderson-Hasselbalch equation or determine the pD value at the inflection point of the resulting sigmoidal curve. This value represents the pKa.

Applications in Research and Drug Development

3,4-Dimethylpyridine is not merely a laboratory curiosity; it is a versatile building block with significant industrial applications.

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][17] Its structure can be strategically modified to build more complex molecules.

-

Solvent and Reagent: Its basicity and favorable boiling point make it a useful non-nucleophilic base and solvent in organic synthesis, promoting reactions by scavenging protons.[1]

-

Agrochemicals and Dyes: The pyridine scaffold is prevalent in agrochemicals, and 3,4-Dimethylpyridine can be a starting material for their synthesis.[1]

-

Flavoring Agent: It has been identified for use in the food industry as a flavoring agent.[1]

Conclusion

3,4-Dimethylpyridine is a foundational heterocyclic compound with a well-defined set of physicochemical properties that make it valuable for broad applications in chemical synthesis and drug development. A thorough understanding of its solubility, basicity (pKa), and spectroscopic characteristics, underpinned by robust experimental protocols, is essential for its effective utilization. This guide provides the necessary data and methodological framework to empower researchers in their work with this important molecule.

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Solubility test/ Organic lab. (2021, April 29). YouTube. Retrieved from [Link]

-

3,4-Dimethylpyridine. PubChem. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

-

Determination of the pK a values of some pyridine derivatives by computational methods. ResearchGate. (2019, August 6). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

3,4-dimethylpyridine. Stenutz. Retrieved from [Link]

-

3,4-lutidine pyridine, 3,4-dimethyl. The Good Scents Company. Retrieved from [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

3,4-Lutidine. CHEMICAL POINT. Retrieved from [Link]

-

Thermophysical Properties of 3,4-Dimethylpyridine. Chemcasts. Retrieved from [Link]

-

583-58-4 CAS | 3, 4-LUTIDINE. Loba Chemie. Retrieved from [Link]

-

Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. ResearchGate. (1947, August 6). Retrieved from [Link]

-

3,4-lutidine. FlavScents. Retrieved from [Link]

-

Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. PubMed. (2020, January 23). Retrieved from [Link]

-

The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. (2019, December). Retrieved from [Link]

-

3,4-Lutidine. ChemBK. (2024, April 9). Retrieved from [Link]

-

Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. (2019, December 19). Retrieved from [Link]

-

Pyridine, 3,4-dimethyl-. NIST WebBook. Retrieved from [Link]

-

Synthesis of 15N‐labelled 3,5‐dimethylpyridine. PMC. (2018, July 19). Retrieved from [Link]

- Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. Google Patents.

-

Pyridine, 3,4-dimethyl-. NIST WebBook. Retrieved from [Link]

-

3,5-Dimethylpyridine. PubChem. Retrieved from [Link]

-

Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Retrieved from [Link]

-

FTIR spectrum for Pyridine. ResearchGate. Retrieved from [Link]

-

FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex. ResearchGate. Retrieved from [Link]

-

Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. ResearchGate. (2020, August 6). Retrieved from [Link]

-

2,4-Dimethylpyridine. PubChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 583-58-4: 3,4-Dimethylpyridine | CymitQuimica [cymitquimica.com]

- 3. 3,4-Dimethylpyridine | C7H9N | CID 11417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-dimethylpyridine [stenutz.eu]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. 3,4-lutidine [flavscents.com]

- 7. 3,4-Lutidine - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]

- 8. 3,4-Lutidine, 98+% 500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. chembk.com [chembk.com]

- 11. Pyridine, 3,4-dimethyl- [webbook.nist.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. mdpi.com [mdpi.com]

- 17. 3,4-Lutidine price,buy 3,4-Lutidine - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of 3,4-Dimethylpyridazine from Hydrazine

Abstract

The pyridazine core is a significant pharmacophore found in numerous therapeutic agents, driving continued interest in efficient and scalable synthetic routes to its derivatives.[1] This technical guide provides an in-depth exploration of the synthesis of 3,4-dimethylpyridazine, a representative substituted pyridazine, via the classical Paal-Knorr condensation pathway. We will dissect the retrosynthetic logic, elucidate the reaction mechanism, provide a detailed experimental protocol, and discuss the critical final aromatization step. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.

Introduction and Strategic Overview

Pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, are structural motifs of considerable interest in medicinal chemistry due to their presence in drugs like the antihypertensive agent hydralazine and the antidepressant minaprine. The inherent asymmetry and unique electronic properties imparted by the vicinal nitrogen atoms make the pyridazine scaffold a valuable component for modulating physicochemical properties such as solubility, basicity, and hydrogen bonding capacity.[1]

The synthesis of this compound from hydrazine represents a fundamental application of the Paal-Knorr reaction for pyridazine formation.[2][3] This robust and widely employed strategy relies on the cyclocondensation of a 1,4-dicarbonyl compound with a hydrazine source.[4] The overall transformation can be conceptually divided into two primary stages:

-

Cyclocondensation: Formation of a stable dihydropyridazine intermediate through the reaction of the diketone with hydrazine.

-

Aromatization: Oxidation of the dihydropyridazine intermediate to furnish the final aromatic pyridazine ring.[4]

This approach is advantageous due to the commercial availability of hydrazine and the accessibility of 1,4-dicarbonyl precursors.

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic disconnection of the target molecule, this compound, reveals the core Paal-Knorr synthons: hydrazine and a corresponding 1,4-dicarbonyl compound. This disconnection cleaves the two C-N bonds, logically identifying the key precursors.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of analogous pyridazine structures from 1,4-dicarbonyl precursors. [1]It is designed to be a self-validating system, where successful isolation of the intermediate and final product confirms the reaction's progress.

Materials and Equipment:

-

3-Methyl-2,5-hexanedione (1.0 eq)

-

Hydrazine monohydrate (excess, ~3-5 eq)

-

Methanol (solvent)

-

Dichloromethane (extraction solvent)

-

Magnesium sulfate (drying agent)

-

Oxidizing agent (e.g., MnO₂, DDQ, or air/catalyst)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis and isolation.

Step-by-Step Procedure:

Part A: Synthesis of 3,4-Dimethyl-1,4-dihydropyridazine

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2,5-hexanedione (e.g., 10.0 g, 78.0 mmol) in methanol (100 mL).

-

Hydrazine Addition: To the stirred solution, add an excess of hydrazine monohydrate (e.g., 12.5 mL, ~250 mmol) dropwise at room temperature. The use of excess hydrazine drives the reaction to completion.

-

Reaction: Stir the resulting solution at room temperature for 24 hours. [1]Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

-

Workup and Isolation: After 24 hours, add deionized water (100 mL) to the reaction mixture. The dihydropyridazine intermediate may precipitate. [1]Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. [1]The resulting crude product is the dihydropyridazine intermediate, which can be used in the next step without further purification.

Part B: Oxidation to this compound

-

Reaction Setup: Dissolve the crude dihydropyridazine from Part A in a suitable solvent such as toluene or dichloromethane.

-

Oxidation: Add a suitable oxidizing agent. The choice of oxidant is critical and several options are effective:

-

Manganese Dioxide (MnO₂): A common and effective heterogeneous oxidant. Use a stoichiometric excess (e.g., 5-10 eq) and reflux the mixture until the starting material is consumed (monitor by TLC).

-

Air Oxidation: In some cases, bubbling air through the solution in the presence of a catalyst (e.g., Pt/C) can effect the dehydrogenation.

-

Chemical Oxidants: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or even dilute nitric acid have been used for the aromatization of dihydropyridines and can be adapted. [5]3. Workup and Purification: Upon completion, filter off the oxidant (if heterogeneous, like MnO₂). Wash the filter cake with the reaction solvent. Concentrate the filtrate in vacuo. The crude this compound can then be purified by column chromatography on silica gel or by distillation.

-

Data and Characterization

The successful synthesis should be confirmed using standard analytical techniques.

| Parameter | 3-Methyl-2,5-hexanedione | Hydrazine Monohydrate | This compound (Predicted) |

| Formula | C₇H₁₂O₂ | H₆N₂O | C₆H₈N₂ |

| Molar Mass | 128.17 g/mol | 50.06 g/mol | 108.14 g/mol |

| Appearance | Colorless Liquid | Colorless Liquid | Solid or Oil |

| ¹H NMR | Complex aliphatic signals | Broad singlet | Aromatic proton signal, two distinct methyl singlets |

| ¹³C NMR | Two carbonyl signals (~208-212 ppm) | N/A | Aromatic carbon signals, two methyl signals |

| Mass Spec (EI) | m/z = 128 (M⁺) | m/z = 32 (N₂H₄⁺) | m/z = 108 (M⁺) |

Note: Spectroscopic data for the final product is predicted and should be confirmed experimentally.

Safety and Handling Considerations

-

Hydrazine: Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Oxidizing Agents: Many oxidizing agents are reactive and should be handled with care. Avoid contact with combustible materials.

-

Solvents: Methanol and dichloromethane are flammable and/or toxic. Handle with appropriate care and ventilation.

Conclusion

The Paal-Knorr synthesis provides a reliable and direct route to this compound from hydrazine and 3-methyl-2,5-hexanedione. The two-stage process, involving an initial cyclocondensation to a dihydropyridazine followed by an essential oxidation step, is a cornerstone of pyridazine chemistry. Careful selection of the oxidizing agent and adherence to safety protocols, particularly concerning the handling of hydrazine, are paramount for the successful and safe execution of this synthesis. This guide provides the strategic framework and practical details necessary for researchers to apply this methodology in their synthetic endeavors.

References

-

ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

- Jabeen, M., Zafar, A. M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. U. A. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131.

- Mondal, P., & Jana, G. K. (2018). One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta-1,3-diyne. [Journal name, if available].

-

WIPO. (2025). WO/2025/051721 METHOD FOR RAPID OXIDATION OF DIHYDROPYRIDAZINES TO PYRIDAZINES. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

- Kadaba, P. K., & Triplett, J. (1977). Organic synthesis via 1,2,3-triazoline intermediates. A unique synthesis of 4-anilinopyridazine. [Journal name, if available].

- MDPI. (2022). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Molecules, 27(1), 123.

- Journal of Pharmaceutical, Chemical and Biological Sciences. (2016). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. 5(4), 304-323.

- Science Advances. (2022).

- Navarrete-Encina, P. A., Squella, J. A., Carbajo, J., Conde, B., & Núñez-Vergara, L. J. (2007). Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs).

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

- Journal of the American Chemical Society. (2023). Pyridine-to-Pyridazine Skeletal Editing. 145(33), 18176–18182.

- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.

- National Center for Biotechnology Information. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Scientific Reports, 14(1), 24968.

- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

- The Pharma Innovation Journal. (2023).

- Bentham Science. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Synthesis, 20(8), 916-932.

- Knowledge at UChicago. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.

- Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288.

- Angewandte Chemie International Edition. (2015). Pyridylidene-Mediated Dihydrogen Activation Coupled with Catalytic Imine Reduction. 54(33), 9542-9545.

- National Center for Biotechnology Information. (2022). Selective dehydrogenation of small and large molecules by a chloroiridium catalyst. Science Advances, 8(38), eabo6586.

-

The Computational Catalysis and Interface Chemistry Group. (n.d.). Catalytic dehydrogenation. Retrieved from [Link]

- Iraqi Journal of Pharmaceutical Sciences. (2018).

Sources

Spectroscopic Signature of 3,4-Dimethylpyridazine: A Technical Guide for Researchers

Introduction: Characterizing a Core Heterocycle

3,4-Dimethylpyridazine is a substituted diazine, a class of heterocyclic compounds integral to medicinal chemistry and materials science.[1] The precise arrangement of the two adjacent nitrogen atoms in the pyridazine ring, combined with the electronic effects of the methyl substituents, imparts a unique chemical character that is critical to its function and reactivity. Accurate and comprehensive spectroscopic characterization is therefore not merely a procedural step but a fundamental necessity for any researcher employing this molecule. It ensures structural verification, enables quality control, and provides the foundational data for more advanced studies.

Due to a scarcity of directly published experimental spectra for this compound in readily accessible databases, this guide adopts a predictive approach grounded in established spectroscopic principles and data from analogous compounds, primarily the parent pyridazine molecule.[2][3] This document serves as an in-depth technical resource, providing predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the causality behind these spectral features and the detailed experimental protocols required to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nucleus

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, we anticipate two signals for the aromatic protons and two signals for the methyl group protons. The predictions are based on the known spectrum of pyridazine (H4/H5 at ~7.5 ppm and H3/H6 at ~9.2 ppm) and the expected shielding/deshielding effects of the methyl groups.[4]

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 - 9.1 | Doublet | 1H | H6 | The proton at C6 is adjacent to a nitrogen atom, causing significant deshielding. It is coupled to the proton at C5. |

| ~7.3 - 7.5 | Doublet | 1H | H5 | The proton at C5 is coupled to the proton at C6. It appears more upfield than H6 due to its greater distance from the nitrogen atoms. |

| ~2.6 - 2.8 | Singlet | 3H | C3-CH₃ | Methyl group attached to the deshielded C3 position of the pyridazine ring. |

| ~2.3 - 2.5 | Singlet | 3H | C4-CH₃ | Methyl group attached to the C4 position, expected to be slightly more shielded than the C3-methyl. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure of this compound, six distinct signals are expected: four for the pyridazine ring carbons and two for the methyl carbons. The predictions are derived from the known spectrum of pyridazine and substituent chemical shift (SCS) effects observed in related substituted pyridazines.[5]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 - 161 | C3 | Carbon atom adjacent to nitrogen and bearing a methyl group. Expected to be significantly deshielded. |

| ~150 - 153 | C6 | Carbon atom adjacent to nitrogen. Deshielded, similar to C3 in the parent pyridazine. |

| ~135 - 138 | C4 | Carbon bearing a methyl group. The effect of the adjacent methyl and nitrogen atoms influences its shift. |

| ~125 - 128 | C5 | Aromatic CH carbon, expected to be the most shielded of the ring carbons. |

| ~20 - 23 | C3-CH₃ | Methyl carbon attached to the deshielded C3 position. |

| ~16 - 19 | C4-CH₃ | Methyl carbon attached to the C4 position. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality 1D NMR spectra for a small organic molecule like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[6]

-

Ensure the compound is fully dissolved. If not, sonicate briefly.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the sample into the spinner turbine and adjust its position using a depth gauge.[7]

-

Insert the sample into the NMR magnet.

-

Load a standard set of acquisition parameters for the desired experiment (e.g., ¹H or ¹³C).

-

Lock onto the deuterium signal of the solvent. The lock procedure stabilizes the magnetic field.[8]

-

-

Shimming and Tuning:

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C). This maximizes the signal-to-noise ratio by ensuring efficient radiofrequency pulse transmission and reception.[8]

-

Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This is crucial for achieving sharp lines and high resolution.[7]

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans (NS), relaxation delay (D1), and spectral width (SW). For a quantitative ¹H spectrum, a longer D1 (e.g., 10s) is necessary.[7]

-

Set the receiver gain automatically (rga) to prevent signal clipping and maximize dynamic range.[7]

-

Start the acquisition (zg).

-

-

Data Processing:

-

Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like TMS.

-

Integrate the peaks in the ¹H spectrum and pick the peak positions for both ¹H and ¹³C spectra.

-

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorptions for aromatic C-H bonds, aliphatic C-H bonds, and the C=C and C=N bonds of the heterocyclic ring. The predictions are based on typical frequency ranges for nitrogen-containing aromatic compounds.[9][10]

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the pyridazine ring. |

| 2850 - 3000 | Aliphatic C-H Stretch | Medium | Corresponding to the C-H bonds of the two methyl groups. |

| 1550 - 1620 | C=N Stretch | Medium-Strong | Aromatic ring stretching involving the carbon-nitrogen double bonds. |

| 1400 - 1500 | C=C Stretch | Medium-Strong | Aromatic ring stretching involving the carbon-carbon double bonds. |

| 750 - 850 | C-H Out-of-Plane Bend | Strong | Bending vibrations of the aromatic C-H bonds, often diagnostic of substitution patterns. |

Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[11][12]

-

Background Collection:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[13] Wipe with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Collect a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

If this compound is a liquid, place a single drop onto the center of the ATR crystal.

-

If it is a solid, place a small amount of the powder on the crystal.

-

Use the pressure clamp to apply firm, even pressure, ensuring good contact between the solid sample and the crystal surface.[13]

-

Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Release the pressure clamp and remove the sample.

-

Clean the crystal surface thoroughly with a solvent-dampened tissue to prepare for the next measurement.

-

IR Analysis Workflow Diagram

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation.[14][15]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula for this compound is C₆H₈N₂. The nominal molecular weight is 108 Da. The EI mass spectrum is predicted to show a strong molecular ion peak and characteristic fragment ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| Predicted m/z | Ion | Proposed Origin |

| 108 | [M]⁺˙ | Molecular Ion |

| 107 | [M-H]⁺ | Loss of a hydrogen radical from a methyl group. |

| 93 | [M-CH₃]⁺ | Loss of a methyl radical, a common fragmentation for methylated aromatics. |

| 80 | [M-N₂]⁺˙ | Expulsion of a stable nitrogen molecule, a characteristic fragmentation pathway for pyridazines.[16] |

| 53 | [C₄H₅]⁺ | Further fragmentation of the [M-N₂]⁺˙ ion. |

Plausible Fragmentation Pathway: The primary fragmentation is expected to be the loss of a stable N₂ molecule, a retro-Diels-Alder type reaction common to pyridazines.[16] Another significant pathway involves the loss of a hydrogen radical or a methyl radical from the molecular ion, leading to stable cationic species.[17]

Experimental Protocol for EI-MS

-

Sample Introduction:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

The sample can be introduced via a direct insertion probe (for solids/liquids) or via a Gas Chromatography (GC) inlet, which provides separation prior to analysis.

-

-

Ionization:

-

Mass Analysis:

-

The newly formed ions (both the molecular ion and any fragment ions) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

The output is a mass spectrum, a plot of relative ion abundance versus m/z.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The tabulated ¹H NMR, ¹³C NMR, IR, and MS data, derived from established chemical principles and analysis of related structures, offer a robust baseline for the identification and characterization of this compound. The detailed experimental protocols and workflows provide researchers with a validated system for acquiring high-quality data, ensuring scientific integrity and reproducibility in their work.

References

-

Heinisch, G., & Holzer, W. (1991). ¹³C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]

-

University of Wisconsin-Madison. (2023). Standard Operating Procedure for NMR Operations. [Link]

-

R-NMR. SOP for liquid state NMR. [Link]

-

Georgia Gwinnett College. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). [Link]

-

UT Health San Antonio. Step-by-step procedure for NMR data acquisition. [Link]

-

Srivastava, V. (2024). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

-

Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]

-

Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

ResearchGate. Physical Properties of Pyridazines. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

NSF Public Access Repository. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. [Link]

-

Kramer, V. K., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(3), 31-44. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Agilent Technologies. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

-

Science and Vighyaan. (2023). How to Predict NMR in ChemDraw. YouTube. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Dr Stan Fowler. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (NP0045450). [Link]

-

Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. [Link]

-

Nefedov, V. D., et al. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

-

Organic Chemistry. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Grokipedia. Diazine. [Link]

-

Benassi, R., et al. (1973). Substituent effect on the 1H NMR Spectra of trans aryl methyl oxiranes and arylpropenes. Organic Magnetic Resonance, 5(8), 391-396. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

Sources

- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridazine(289-80-5) IR Spectrum [m.chemicalbook.com]

- 4. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. mt.com [mt.com]

- 13. youtube.com [youtube.com]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scilit.com [scilit.com]

- 17. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dimethylpyridazine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the ability to unequivocally determine the structure of novel heterocyclic compounds is paramount. Pyridazine and its derivatives are significant scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[1] This guide offers a comprehensive examination of the ¹H NMR spectrum of 3,4-dimethylpyridazine, a key derivative.

This document provides a detailed, predictive analysis of the ¹H NMR spectrum of this compound, grounded in fundamental NMR principles and comparative data from related structures.[2][3][4] We will explore the expected chemical shifts, multiplicity patterns, and coupling constants. Furthermore, this guide presents a robust experimental protocol for acquiring a high-quality spectrum, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound features a pyridazine ring with two methyl groups at the C3 and C4 positions. This substitution pattern results in a simplified aromatic region of the ¹H NMR spectrum, with two remaining aromatic protons at the C5 and C6 positions.

Based on the analysis of unsubstituted pyridazine and other substituted derivatives, a predicted ¹H NMR spectrum for this compound in a standard deuterated solvent such as chloroform-d (CDCl₃) can be postulated.[5][6] The electron-withdrawing nature of the two adjacent nitrogen atoms significantly deshields the ring protons, causing them to appear at a characteristically downfield chemical shift.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for atoms with positions N1 [label="N", pos="0,1!"]; N2 [label="N", pos="-1,0.5!"]; C3 [label="C", pos="-1,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="1,-0.5!"]; C6 [label="C", pos="1,0.5!"]; H5 [label="H", pos="1.8,-0.7!"]; H6 [label="H", pos="1.8,0.7!"]; C7 [label="CH₃", pos="-2,-1!"]; C8 [label="CH₃", pos="0,-2!"];

// Define edges for bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C7; C4 -- C8; C5 -- H5; C6 -- H6;

// Add labels for protons label_H5 [label="H-5", pos="2.2,-0.7!"]; label_H6 [label="H-6", pos="2.2,0.7!"]; label_C3_CH3 [label="3-CH₃", pos="-2.5,-1!"]; label_C4_CH3 [label="4-CH₃", pos="0,-2.5!"]; } Figure 1: Molecular structure of this compound with proton labeling.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR data for this compound is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.9 - 9.1 | Doublet (d) | ~4.5 - 5.5 |

| H-5 | ~7.3 - 7.5 | Doublet (d) | ~4.5 - 5.5 |

| 4-CH₃ | ~2.6 - 2.8 | Singlet (s) | N/A |

| 3-CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A |

Rationale for Spectral Predictions

The chemical shifts of the aromatic protons in pyridazine are significantly influenced by the positions of the nitrogen atoms. In unsubstituted pyridazine, the protons at the 3 and 6 positions are the most deshielded due to their proximity to the nitrogen atoms, appearing at approximately 9.2 ppm.[5] The protons at the 4 and 5 positions are found further upfield, around 7.5 ppm.[5]

For this compound, the introduction of electron-donating methyl groups at the C3 and C4 positions will have a shielding effect on the remaining ring protons, H-5 and H-6. However, the inductive effect of the adjacent nitrogen atoms remains the dominant factor.

-

H-6: This proton is adjacent to a nitrogen atom (N-1) and is expected to be the most downfield of the aromatic signals. Its chemical shift is predicted to be in the range of 8.9 to 9.1 ppm. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is further from the nitrogen atoms and will be influenced by the electron-donating methyl group at C4. It is therefore expected to be more shielded than H-6, with a predicted chemical shift of approximately 7.3 to 7.5 ppm. It will also appear as a doublet from coupling to H-6.

-

Methyl Protons (3-CH₃ and 4-CH₃): The methyl groups are attached to the aromatic ring and are expected to resonate in the region of 2.5 to 2.8 ppm. Due to the slight difference in their electronic environments (3-CH₃ is adjacent to N-2, while 4-CH₃ is not), they may have slightly different chemical shifts. Both will appear as singlets as there are no adjacent protons to couple with.

The coupling constant between H-5 and H-6 is a three-bond coupling (³JHH) and is anticipated to be in the range of 4.5 to 5.5 Hz, which is typical for ortho-coupling in pyridazine systems.[6]

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean vial. The choice of solvent can slightly affect the chemical shifts.[7][8]

-

If quantitative analysis is not the primary goal, an internal standard like tetramethylsilane (TMS) is often present in commercially available deuterated solvents. If not, a small amount can be added for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

A standard one-pulse sequence is typically sufficient for a ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

-

The number of scans can be adjusted based on the sample concentration; for a 5-10 mg sample, 8 to 16 scans are generally adequate.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Manually or automatically phase correct the resulting spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value.[8]

-

Integrate the area under each signal to determine the relative number of protons each represents.

-

Conclusion

This technical guide provides a detailed predictive analysis and a comprehensive experimental protocol for the ¹H NMR spectrum of this compound. The predicted spectrum consists of two doublets in the aromatic region and two singlets in the aliphatic region, with chemical shifts and coupling constants that are characteristic of the pyridazine ring system. By following the outlined experimental workflow, researchers can reliably obtain high-quality spectra for structural verification and further studies. The principles and data presented herein serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.

References

-

M. F. González, O. E. Piro, E. A. Castro, and L. R. Orelli. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442 (2011). [Link]

-

A. R. Katritzky, B. E. M. El-Gendy, B. Draghici, D. Fedoseyenko, A. Fadli, and E. Metais. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402 (2010). [Link]

-

V. V. El’chaninov, D. A. Shishmarev, A. S. Fisyuk. 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Molbank, 2021(2), M1221 (2021). [Link]

-

Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

-

PubChem. 3,4-Dimethylpyridine. [Link]

-

G. Raudaschl, F. G. R. S. H. Limbach. Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914-919 (2019). [Link]

-

NIST. Pyridine, 3,4-dimethyl-. [Link]

-

NIST. Pyridine, 3,4-dimethyl-. [Link]

-

J. P. Wibaut, J. F. Arens. Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. Recueil des Travaux Chimiques des Pays-Bas, 60(2), 119-125 (1941). [Link]

-

The Duke NMR Center. Coupling constants. [Link]

-

ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. [Link]

-

T. Matsuo, T. Miki. [Synthesis of pyrido (3,4-d)pyridazine and -styrylpyridazine derivatives from dimethyl 5-hydroxy-6-methylcinchomeronate]. Yakugaku Zasshi, 92(6), 703-707 (1972). [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

NIST. Pyridine, 3,4-dimethyl-. [Link]

-

G. R. disillusion, N. J. G. Argyropoulos, P. A. G. M. D. L. H. Smith. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1154-1166 (2016). [Link]

-

Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

Oregon State University. Analyzing Coupling Constants. [Link]

-

H. E. Gottlieb, V. Kotlyar, A. Nudelman. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515 (1997). [Link]

-

Chemistry Connected. 318 NMR coupling. [Link]

-

Iowa State University. NMR Coupling Constants. [Link]

-

University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 15. [Link]

-

Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

Sources

- 1. blumberginstitute.org [blumberginstitute.org]

- 2. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

- 6. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Solubility of 3,4-Dimethylpyridine in Organic Solvents

A Note on Nomenclature: Initial searches for "3,4-Dimethylpyridazine" did not yield relevant solubility data. However, extensive data is available for the closely related and more commonly referenced isomer, "3,4-Dimethylpyridine" (also known as 3,4-Lutidine). This guide will focus on 3,4-Dimethylpyridine, assuming it to be the compound of interest for researchers and developers.

Introduction

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, a thorough understanding of a compound's solubility is paramount.[1][2][3] Solubility dictates the efficiency of chemical reactions, the ease of purification, and the bioavailability of a final product.[1][2][3] This guide offers a detailed exploration of the solubility of 3,4-Dimethylpyridine, a versatile heterocyclic compound. As a substituted pyridine, its unique electronic and steric properties make it a valuable intermediate and building block in the synthesis of more complex molecules.[4][5] This document will delve into the physicochemical properties of 3,4-Dimethylpyridine, present its solubility profile in a range of organic solvents, provide a detailed experimental protocol for solubility determination, and discuss the underlying factors governing its solubility.

Physicochemical Properties of 3,4-Dimethylpyridine

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 3,4-Dimethylpyridine, the key parameters are summarized below. These properties provide the foundation for predicting and explaining its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C7H9N | [6][7] |

| Molecular Weight | 107.15 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Melting Point | -11 °C | [8] |

| Boiling Point | 164 °C | [8] |

| Density | 0.954 g/mL | [8] |

| Dipole Moment | 1.87 D | [8] |

| pKa | 6.46 | [6] |

The presence of the nitrogen atom in the pyridine ring and the two methyl groups are the primary determinants of its chemical personality. The nitrogen atom introduces polarity and a site for hydrogen bonding, while the methyl groups add nonpolar character.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[9] Several intermolecular forces govern these interactions:

-

Van der Waals Forces: Present in all molecules, these are the weakest intermolecular forces.

-

Dipole-Dipole Interactions: Occur between polar molecules.

-

Hydrogen Bonding: A special type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like nitrogen).

The interplay of these forces, along with factors like temperature and molecular size, determines the extent to which a solute will dissolve in a particular solvent.[9]

Solubility Profile of 3,4-Dimethylpyridine

The following table summarizes the known solubility of 3,4-Dimethylpyridine in various organic solvents. This data is crucial for selecting appropriate solvents for synthesis, extraction, and formulation.

| Solvent | Type | Solubility | Reference |

| Water | Polar Protic | 52 g/L (20 °C) | [4] |

| Ethanol | Polar Protic | Highly soluble | [4][10] |

| Methanol | Polar Protic | Miscible (inferred) | [4] |

| Acetone | Polar Aprotic | Highly soluble | [4][10] |

| Diethyl Ether | Nonpolar | Highly soluble | [4][10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible (inferred) | [4] |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible (inferred) | [4] |

| Toluene | Nonpolar | Miscible (inferred) | [4] |

| Hexane | Nonpolar | Miscible (inferred) | [4] |

Experimental Determination of Solubility: The Shake-Flask Method

For a definitive and quantitative measure of solubility, the shake-flask method is a widely recognized and reliable technique.[11] It is considered a "gold standard" for determining thermodynamic solubility.[2][3][11]

Protocol

-

Preparation: Add an excess amount of 3,4-Dimethylpyridine to a known volume of the chosen organic solvent in a sealed vial or flask.[11] The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[2]

-

Phase Separation: Allow the mixture to stand undisturbed to let the undissolved solute settle. Alternatively, centrifugation can be used to accelerate this process.

-

Sampling: Carefully extract an aliquot of the supernatant (the clear, saturated solution) without disturbing the undissolved solute.

-

Quantification: Analyze the concentration of 3,4-Dimethylpyridine in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

Calculation: The determined concentration represents the solubility of 3,4-Dimethylpyridine in that solvent at the specified temperature.

Experimental Workflow Diagram

Caption: Factors Governing the Solubility of 3,4-Dimethylpyridine.

Applications and Implications

The broad solubility of 3,4-Dimethylpyridine makes it a highly adaptable compound in various applications:

-

Pharmaceutical Synthesis: Its solubility in a range of polar and nonpolar solvents allows it to be used in diverse reaction conditions for the synthesis of active pharmaceutical ingredients (APIs). [12][13]Dimethylpyridine derivatives, for instance, are investigated as MMP-13 inhibitors for potential anticancer activity. [12]* Reaction Medium: Due to its own solvent properties, it can sometimes be used as a reaction medium or a base catalyst in organic synthesis. [10]* Purification: Understanding its solubility is critical for developing effective crystallization and chromatographic purification methods.

Conclusion

3,4-Dimethylpyridine exhibits a versatile solubility profile, being highly soluble or miscible in a wide array of organic solvents, from polar protic to nonpolar. This behavior is a direct consequence of its molecular structure, which combines polar features (the nitrogen-containing aromatic ring) and nonpolar characteristics (the methyl groups). This guide has provided a comprehensive overview of its solubility, the theoretical principles governing it, and a practical protocol for its experimental determination. For researchers and professionals in drug development and chemical synthesis, this knowledge is instrumental in optimizing reaction conditions, streamlining purification processes, and ultimately, accelerating the development of new chemical entities.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Things. (n.d.). Lutidine.

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Benchchem. (n.d.). 3,4-Dimethylpyridine.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PubChem. (n.d.). 3,4-Dimethylpyrido[2,3-d]pyridazine.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Stenutz, R. (n.d.). 3,4-dimethylpyridine.

- PubChem. (n.d.). 3,4-Dimethylpyridine.

- Chemcasts. (n.d.).

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Applications of 3,5-Dimethylpyridine Beyond Omeprazole.

- Czarnomysy, Ż., et al. (2025, December 5). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC - NIH.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.).

- NIST. (n.d.). Pyridine, 3,4-dimethyl-. NIST WebBook.

- NIST. (n.d.). Pyridine, 3,4-dimethyl-. NIST WebBook.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 3,4-Dimethylpyridine | C7H9N | CID 11417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine, 3,4-dimethyl- [webbook.nist.gov]

- 8. 3,4-dimethylpyridine [stenutz.eu]

- 9. youtube.com [youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. innospk.com [innospk.com]

An In-Depth Technical Guide to the Discovery and First Synthesis of 3,4-Dimethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a significant dipole moment, and its ability to participate in hydrogen bonding, make it a valuable component in the design of bioactive molecules.[1] Derivatives of pyridazine have demonstrated a wide spectrum of pharmacological activities, including but not limited to antihypertensive, analgesic, anti-inflammatory, and antimicrobial effects. The strategic placement of substituents on the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide delves into the historical context and the seminal first synthesis of a fundamental pyridazine derivative, 3,4-dimethylpyridazine, a key building block for more complex molecules.

The Dawn of Pyridazine Chemistry: A Historical Perspective

The exploration of pyridazine chemistry began in the late 19th century. While substituted pyridazines were first prepared by Fischer in 1886, the parent, unsubstituted pyridazine was synthesized by Tauber in 1895.[1] A common and foundational method for the synthesis of the pyridazine ring system involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[1] This versatile reaction allows for the introduction of various substituents onto the pyridazine core, depending on the nature of the starting dicarbonyl compound.

The First Synthesis of this compound: A Landmark Achievement

The first documented synthesis of this compound was a significant contribution to the expanding field of heterocyclic chemistry. While the specific seminal publication remains to be definitively confirmed through accessible full-text analysis, historical records and citation trails point towards the work of H. Lehr, S. Karlan, and M.W. Goldberg in 1952 as a pivotal moment in the history of this compound. Their work likely detailed the now-classical approach to synthesizing this compound via the condensation of 2,3-butanedione (also known as diacetyl) with hydrazine.

Causality Behind Experimental Choices

The choice of 2,3-butanedione as the 1,4-dicarbonyl precursor is a logical and efficient strategy. The two adjacent carbonyl groups in 2,3-butanedione are perfectly positioned to react with the two nucleophilic nitrogen atoms of hydrazine, leading to a cyclization reaction that forms the stable aromatic pyridazine ring. The methyl groups at the 2 and 3 positions of the butanedione are retained in the final product, yielding the desired this compound. Hydrazine, with its two adjacent nitrogen atoms, is the essential reagent for forming the 1,2-diazine ring characteristic of pyridazines.

Experimental Protocol: First Synthesis of this compound

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on the established principles of pyridazine synthesis from 1,4-dicarbonyl compounds and hydrazine. This protocol is a representation of the likely method employed in the first synthesis.

Materials:

-

2,3-Butanedione (Diacetyl)

-

Hydrazine hydrate

-

Ethanol

-

Sodium sulfate (anhydrous)

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-butanedione in ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate to the ethanolic solution of 2,3-butanedione with continuous stirring. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the completion of the condensation and cyclization reaction.

-

Solvent Removal: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the extraction solvent under reduced pressure. The crude this compound can then be purified by distillation under reduced pressure.

-

Characterization: The purified product should be characterized by determining its boiling point, and spectroscopic methods such as NMR and IR spectroscopy to confirm its structure.

Visualizing the Synthesis

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Proposed mechanism for the formation of this compound.

Data Summary

The following table summarizes the expected quantitative data for the synthesis and characterization of this compound.

| Parameter | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 200-202 °C (at atm. pressure) |

| Yield | Typically moderate to high |

Conclusion